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Compound of Interest

Compound Name: NQ301

Cat. No.: B15578862 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
NQ301, a synthetic naphthoquinone derivative, has emerged as a compound of significant

interest in the fields of pharmacology and drug development. Exhibiting a range of biological

activities, including potent antiplatelet, antithrombotic, anti-inflammatory, and antimicrobial

properties, NQ301 presents a promising scaffold for the development of novel therapeutic

agents. This technical guide provides an in-depth exploration of the chemical structure, a

detailed synthesis protocol, and a summary of the key biological activities of NQ301, with a

focus on its mechanism of action.

Chemical Structure and Properties
NQ301 is chemically known as 2-((4-acetylphenyl)amino)-3-chloro-1,4-naphthalenedione. Its

chemical structure is characterized by a 1,4-naphthoquinone core, which is substituted at the 2-

and 3-positions with a 4-acetylphenylamino group and a chlorine atom, respectively.

Table 1: Chemical and Physical Properties of NQ301
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Property Value

IUPAC Name
2-((4-acetylphenyl)amino)-3-chloro-1,4-

naphthalenedione

CAS Number 130089-98-4

Molecular Formula C₁₈H₁₂ClNO₃

Molecular Weight 325.75 g/mol

SMILES CC(=O)c1ccc(cc1)Nc2c(c(=O)c3ccccc3c2=O)Cl

Appearance Crystalline solid

Solubility Soluble in DMSO and DMF

λmax 233, 305, 474 nm

Synthesis of NQ301
The synthesis of NQ301 is achieved through a nucleophilic substitution reaction between 2,3-

dichloro-1,4-naphthoquinone and 4-aminoacetophenone. The amino group of 4-

aminoacetophenone acts as a nucleophile, attacking one of the chlorinated carbon atoms of

the naphthoquinone ring and displacing a chloride ion.

Experimental Protocol: Synthesis of 2-((4-
acetylphenyl)amino)-3-chloro-1,4-naphthalenedione
(NQ301)
Materials:

2,3-dichloro-1,4-naphthoquinone

4-aminoacetophenone

Ethanol

Triethylamine (optional, as a base)
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Glacial acetic acid (for recrystallization)

Procedure:

In a round-bottom flask, dissolve 1.0 equivalent of 2,3-dichloro-1,4-naphthoquinone in

ethanol.

To this solution, add 1.0 to 1.2 equivalents of 4-aminoacetophenone.

(Optional) Add a catalytic amount of a base such as triethylamine to facilitate the reaction.

The reaction mixture is then stirred at room temperature or gently heated under reflux for a

period of 2 to 6 hours. The progress of the reaction should be monitored by thin-layer

chromatography (TLC).

Upon completion of the reaction, the mixture is cooled to room temperature, and the

precipitated product is collected by filtration.

The crude product is washed with cold ethanol to remove any unreacted starting materials.

For further purification, the solid can be recrystallized from a suitable solvent, such as glacial

acetic acid or an ethanol/water mixture, to yield pure 2-((4-acetylphenyl)amino)-3-chloro-1,4-

naphthalenedione (NQ301).

Characterization: The structure of the synthesized NQ301 can be confirmed by standard

analytical techniques, including:

¹H NMR Spectroscopy: To identify the chemical environment of the protons.

¹³C NMR Spectroscopy: To identify the carbon skeleton.

Mass Spectrometry: To confirm the molecular weight.

Infrared (IR) Spectroscopy: To identify the functional groups (e.g., C=O, N-H, C-Cl).
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Synthesis of NQ301 via nucleophilic substitution.

Biological Activity and Mechanism of Action
NQ301 exhibits a wide range of biological activities, with its antiplatelet and antithrombotic

effects being the most extensively studied. It is also known to be a selective inhibitor of the

protein tyrosine phosphatase CD45.

Antiplatelet Activity
NQ301 is a potent inhibitor of platelet aggregation induced by various agonists. Its mechanism

of action involves the suppression of intracellular signaling pathways rather than direct

inhibition of fibrinogen binding to the GPIIb/IIIa receptor.

Table 2: Inhibitory Concentration (IC₅₀) of NQ301 on Platelet Aggregation
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Inducer Platelet Source IC₅₀ (µM) Reference

ADP Human 3.21 [1]

Collagen Human 15.69 [1]

Epinephrine Human 8.44 [1]

Calcium Ionophore

A23187
Human 44.2 [1]

Thrombin Human 11.2 ± 0.5 [1]

Arachidonic Acid Human 21.0 ± 0.9 [1]

Thapsigargin Human 3.8 ± 0.1 [1]

Collagen (10 µg/mL) Rabbit 0.60 ± 0.02 [2]

U46619 (1 µM) Rabbit 0.58 ± 0.04 [2]

Arachidonic Acid (100

µM)
Rabbit 0.78 ± 0.04 [2]

Inhibition of the Thromboxane A₂ Pathway
A key aspect of NQ301's antiplatelet activity is its interference with the thromboxane A₂ (TXA₂)

signaling pathway. NQ301 has been shown to inhibit TXA₂ synthase, the enzyme responsible

for the production of TXA₂, and also to act as a competitive antagonist at the

TXA₂/prostaglandin H₂ receptor.[2] This dual action effectively blocks the pro-aggregatory

signals mediated by TXA₂.
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Inhibition of the Thromboxane A₂ pathway by NQ301.

CD45 Inhibition
NQ301 is also a selective inhibitor of CD45, a protein tyrosine phosphatase crucial for T-cell

activation. This inhibitory activity suggests potential applications for NQ301 in immune-related

disorders.

Experimental Protocol: Platelet Aggregation Assay
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Objective: To determine the inhibitory effect of NQ301 on platelet aggregation induced by

various agonists.

Materials:

Platelet-rich plasma (PRP) or washed platelets from human or animal blood.

Agonists: ADP, collagen, epinephrine, thrombin, arachidonic acid, U46619.

NQ301 dissolved in a suitable solvent (e.g., DMSO).

Platelet aggregometer.

Saline buffer.

Procedure:

Prepare PRP by centrifuging whole blood at a low speed. To obtain washed platelets,

perform further centrifugation and washing steps.

Adjust the platelet count in the PRP or washed platelet suspension to a standardized

concentration.

Pre-incubate the platelet suspension with various concentrations of NQ301 or vehicle

(control) for a specified time at 37°C.

Place the cuvette containing the platelet suspension in the aggregometer and establish a

baseline.

Add the agonist to the cuvette to induce platelet aggregation.

Record the change in light transmittance for a set period. The increase in light transmittance

corresponds to the degree of platelet aggregation.

Calculate the percentage of inhibition of aggregation for each concentration of NQ301
compared to the vehicle control.
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Determine the IC₅₀ value, the concentration of NQ301 that inhibits platelet aggregation by

50%.

Conclusion
NQ301 is a promising synthetic molecule with a well-defined chemical structure and a

reproducible synthesis pathway. Its potent and multi-faceted biological activities, particularly its

antiplatelet effects through the inhibition of intracellular signaling and the thromboxane A₂

pathway, make it a valuable lead compound for the development of new antithrombotic and

potentially anti-inflammatory drugs. Further research into its mechanism of action and in vivo

efficacy is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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